molecular formula C20H26ClNO2 B13971847 alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-26-4

alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13971847
CAS No.: 50910-26-4
M. Wt: 347.9 g/mol
InChI Key: LAICTMWOKBPPRY-UHFFFAOYSA-N
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Description

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multiple steps. One common method includes the hydrolysis of a precursor compound, such as R1-COO-Ph-Ph-CO-CR-Y, where R1 is a C1-6 alkyl, cycloalkyl, or aryl group, Ph is phenyl, R is hydrogen or an alkyl group, and Y is a leaving group like chloride, bromide, or iodide . The reaction conditions often involve the use of solvents like methanol or acetone and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride include:

Uniqueness

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

50910-26-4

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

4-[4-(1-hydroxy-3-piperidin-1-ylpropyl)phenyl]phenol;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c22-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-21-13-2-1-3-14-21;/h4-11,20,22-23H,1-3,12-15H2;1H

InChI Key

LAICTMWOKBPPRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)O)O.Cl

Origin of Product

United States

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